2,2'-Bi-1,3,2-dioxaborinane
Description
Contextualization within Diboron(4) Chemistry
Diboron(4) compounds are characterized by a boron-boron single bond. While the simplest member, diboron (B99234) tetrachloride (B₂Cl₄), was first synthesized in 1925, it was the development of more stable and easier-to-handle tetraalkoxydiboron(4) compounds that unlocked their widespread application. acs.org Among these, 2,2'-bi-1,3,2-dioxaborinane and its derivatives have emerged as significant reagents. These compounds serve as versatile sources of boron in a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions for the formation of carbon-boron bonds. chemimpex.comorganic-chemistry.org This capability is fundamental to the construction of complex organic molecules.
A notable feature of these reagents is their ability to participate in diboration reactions, where the boron-boron bond is added across a multiple bond, such as in alkenes. sigmaaldrich.comsigmaaldrich.com The resulting products are valuable synthetic intermediates. The reactivity and stability of diboron(4) compounds can be fine-tuned by altering the organic groups attached to the boron atoms. This has led to the development of a range of reagents with distinct properties, allowing chemists to select the most appropriate one for a specific transformation.
Nomenclature and Key Derivatives of this compound
The systematic naming of these compounds follows IUPAC nomenclature, which can be complex. For instance, the parent compound, this compound, has the CAS number 13826-25-0. sigmaaldrich.com Its structure consists of two 1,3,2-dioxaborinane rings linked by a boron-boron bond.
Several key derivatives have gained prominence in synthetic chemistry:
5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane: Also known by the common name bis(neopentyl glycolato)diboron (B₂(nep)₂), this compound is a white to off-white solid. chemimpex.comsigmaaldrich.comechemi.com Its IUPAC name is 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane. nih.gov It is a widely used reagent in organic synthesis. chemimpex.comsigmaaldrich.comcommonorganicchemistry.com
4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi(1,3,2-dioxaborinane): This derivative, also known as bis(2,4-dimethylpentane-2,4-glycolato)diboron, is another important member of this class of reagents. chemscene.comtcichemicals.com Its systematic IUPAC name is 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane. nih.gov
The table below provides a summary of the key properties of these compounds.
| Property | This compound | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi(1,3,2-dioxaborinane) |
| Common Name | Bis(propanediol)diboron | Bis(neopentyl glycolato)diboron | Bis(2,4-dimethylpentane-2,4-glycolato)diboron |
| CAS Number | 13826-25-0 sigmaaldrich.com | 201733-56-4 chemimpex.comsigmaaldrich.comcommonorganicchemistry.comchemicalbook.com | 230299-46-4 chemscene.comnih.govmolcore.com |
| Molecular Formula | C₆H₁₂B₂O₄ sigmaaldrich.com | C₁₀H₂₀B₂O₄ chemimpex.comsigmaaldrich.comchemicalbook.com | C₁₄H₂₈B₂O₄ chemscene.comnih.gov |
| Molecular Weight | 169.78 g/mol sigmaaldrich.com | 225.89 g/mol chemimpex.comsigmaaldrich.comcommonorganicchemistry.comchemicalbook.com | 281.99 g/mol chemscene.commolcore.com |
| Appearance | Powder or crystals sigmaaldrich.comsigmaaldrich.com | White to off-white solid chemimpex.comechemi.com | White to light yellow powder to crystal tcichemicals.com |
| Melting Point | 156 °C sigmaaldrich.comsigmaaldrich.com | 180.5-184.5 °C sigmaaldrich.comcommonorganicchemistry.comchemicalbook.com | 156.0-160.0 °C tcichemicals.com |
Historical Development and Contemporary Significance in Organic and Materials Chemistry
The journey of diboron(4) compounds from a structural curiosity to a synthetic workhorse has been transformative for chemistry. acs.org While early examples were highly reactive and difficult to handle, the development of stable, crystalline derivatives like bis(pinacolato)diboron (B136004) and bis(neopentyl glycolato)diboron in the latter half of the 20th century marked a turning point. acs.org These reagents are now cornerstones of modern organic synthesis, particularly for the Miyaura borylation and Suzuki-Miyaura cross-coupling reactions, which are fundamental methods for creating carbon-carbon bonds. acs.org
The significance of this compound and its derivatives extends beyond traditional organic synthesis into the realm of materials chemistry. These compounds are utilized in the creation of boron-containing polymers, which can exhibit enhanced thermal and mechanical properties. chemimpex.com This makes them valuable for industries such as automotive and aerospace. chemimpex.com Furthermore, the unique electronic properties of molecules synthesized using these boron reagents are being explored for applications in organic light-emitting diodes (OLEDs) and other advanced electronic materials. libretexts.org The ability to form stable complexes with transition metals also opens up avenues in catalysis, potentially leading to more efficient and waste-reducing chemical processes.
The ongoing research into the reactivity and applications of this compound and its derivatives continues to push the boundaries of chemical synthesis, enabling the construction of increasingly complex and functional molecules for a wide array of scientific and technological applications.
Properties
CAS No. |
13826-25-0 |
|---|---|
Molecular Formula |
C6H12B2O4 |
Molecular Weight |
169.78 g/mol |
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H12B2O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChI Key |
FOGDFVUQHQEIPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)B2OCCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bi 1,3,2 Dioxaborinane Derivatives
General Principles of Diboron(4) Compound Synthesis
Diboron(4) compounds, characterized by a boron-boron single bond, have evolved from being structural curiosities to indispensable synthetic tools over the past few decades. nih.gov The IUPAC nomenclature for these compounds can be complex; for instance, bis(pinacolato)diboron (B136004) (B₂pin₂) is formally named 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-(1,3,2-dioxaborolane), while 2,2'-Bi-1,3,2-dioxaborinane is the parent structure for a six-membered ring system. acs.org
The journey to modern diboron(4) compounds began with the synthesis of diboron (B99234) tetrachloride (B₂Cl₄) in 1925. acs.org This early method, involving a zinc arc in liquid boron trichloride, was inefficient and yielded an air- and moisture-sensitive product. acs.org Subsequent developments have led to more practical and scalable syntheses.
A common and historically significant route to dialkoxyborane(4) compounds involves the reaction of tetrakis(dimethylamino)diboron(4) with alcohols or diols. scholaris.ca This method, while effective, can be tedious. nih.gov Another foundational approach is the Wurtz-type coupling of haloboranes. nih.gov The parent tetrahydroxydiboron (B82485) (B₂(OH)₄) is typically prepared through the hydrolysis of diboron tetrachloride, tetraalkoxydiborons, or tetrakis(dialkylamino)diborons. scholaris.ca
The stability and reactivity of diboron(4) compounds are heavily influenced by the substituents on the boron atoms. Electron-withdrawing groups, such as in B₂(OR)₄ compounds, enhance their stability, making them bench-stable and easy to handle. thieme-connect.de This stability is a key factor in their widespread use in organic synthesis. thieme-connect.de
Specific Synthetic Routes to Substituted 2,2'-Bi-1,3,2-dioxaborinanes
The synthesis of substituted 2,2'-Bi-1,3,2-dioxaborinanes and related diboron diolates has seen significant advancements, moving towards more efficient and user-friendly procedures.
A noteworthy method for preparing a variety of diboron diolates, including those with the 1,3,2-dioxaborinane framework, starts from tetrahydroxydiboron (B₂(OH)₄). nih.gov This involves an acid-catalyzed reaction of B₂(OH)₄ or its anhydride (B1165640) with a trialkyl orthoformate. Subsequent addition of a diol, such as a 1,3-diol to form the dioxaborinane ring, leads to the desired product in high yield. nih.gov A key advantage of this method is the ease of purification, often only requiring the removal of volatile byproducts. nih.gov
This methodology has been successfully applied to a range of aliphatic 1,3-diols, demonstrating its versatility in creating substituted 2,2'-Bi-1,3,2-dioxaborinanes. nih.gov For instance, reactions with various 1,3-diols can be carried out on a gram scale, highlighting the practical utility of this approach. nih.gov
Another established route involves the reaction of tetrakis(dimethylamino)diboron (B157049) with a diol. thieme-connect.de For example, reacting tetrakis(dimethylamino)diboron with neopentyl glycol in diethyl ether, followed by treatment with an ethereal solution of HCl, yields bis(neopentylglycolato)diboron. thieme-connect.de A similar procedure with pinacol (B44631) produces bis(pinacolato)diboron. thieme-connect.de
The following table summarizes the synthesis of various diboron diolates from tetrahydroxydiboron and diols. nih.gov
| Diol | Product | Yield (%) |
| 1,3-Propanediol (B51772) | This compound | 95 |
| 2,4-Pentanediol | 4,4',6,6'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | 98 |
| Neopentyl glycol | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | 99 |
| 2,2-Dimethyl-1,3-propanediol | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | 99 |
Catalytic Approaches to Diboron Synthesis
Catalysis has revolutionized the synthesis of organoboron compounds, and the preparation of diboron reagents and their derivatives is no exception. Both transition-metal-catalyzed and metal-free catalytic systems have been developed to facilitate these transformations, often with high efficiency and selectivity.
Transition-Metal Catalysis:
Transition metals, particularly copper and platinum, play a significant role in the activation of the B-B bond in diboron compounds, enabling their addition to various unsaturated substrates. thieme-connect.de Copper(I) catalysts, for instance, are effective in the addition of bis(pinacolato)diboron to α,β-acetylenic esters, producing β-borylated-α,β-ethylenic esters in high yields under mild conditions. rsc.org The proposed catalytic cycle involves the formation of a borylcopper species as a key intermediate. thieme-connect.dersc.org This nucleophilic boryl addition has also been extended to conjugated carbonyl compounds. hokudai.ac.jp
Platinum complexes have been shown to promote the diboration of the strained carbon-carbon triple bond in arynes. thieme-connect.de
Metal-Free Catalysis:
In recent years, there has been a significant push towards metal-free catalytic systems for borylation reactions. nih.gov These approaches often rely on the activation of the diboron reagent by a Lewis base, which imparts nucleophilic character to one of the boryl moieties. nih.gov This strategy has been successfully applied to the diboration of unsaturated compounds like alkynes and alkenes. nih.gov
For example, Brønsted bases can catalyze the diboration of terminal alkynes with bis(pinacolato)diboron. nih.gov This method provides access to 1,1-diborylalkenes and is effective for a range of alkynes, including propiolates, propiolamides, and ynones. nih.gov
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for diboron compounds, aiming to develop more sustainable and environmentally friendly processes. researchgate.net Diboron(4) compounds themselves are considered attractive for green technologies due to their stability, reactivity, and the abundance of boron sources. researchgate.net
A significant advancement in this area is the use of water as a benign and effective medium and activating agent for diboration reactions. rsc.orgrsc.org Researchers have developed a metal- and base-free method for the diboration of alkenes and alkynes using bis(pinacolato)diboron with water as the key promoter. rsc.orgrsc.org This approach avoids the use of organic solvents and stoichiometric amounts of bases, simplifying the workup process. rsc.orgrsc.org Mechanistic studies suggest the formation of tetrahydroxydiboron as the active boron reagent in these reactions. rsc.org
Another green aspect is the move towards catalytic processes, which are inherently more atom-economical than stoichiometric reactions. acs.orgkrackeler.com The development of reactions where a commercial diboron(4) compound can be used as a catalyst, rather than a stoichiometric reagent, represents a significant step forward in sustainable chemistry. acs.org For example, a pyridine (B92270) co-catalyst can be used to generate and mediate the transfer of boronyl radicals from a diboron(4) catalyst in radical cycloaddition reactions. acs.org This metal-free catalytic system is not only more environmentally friendly but also offers a broader substrate scope compared to traditional transition-metal catalysts. acs.org
The use of tetrahydroxydiboron as a starting material is also considered a greener alternative to other diboron sources like B₂pin₂, as it can directly yield boronic acid derivatives, which are often more reactive in subsequent cross-coupling reactions. rsc.org
Mechanistic and Reactivity Studies of 2,2 Bi 1,3,2 Dioxaborinane
Fundamental Boron-Boron Bond Reactivity
The foundational reactivity of 2,2'-Bi-1,3,2-dioxaborinane, also known as bis(1,3,2-dioxaborinane), is centered on the nature of its boron-boron (B-B) bond. This bond is relatively weak and nonpolar, making it susceptible to cleavage through various mechanisms. The reactivity is harnessed in numerous synthetic transformations, primarily through the addition of the two boryl groups across unsaturated substrates or through cross-coupling reactions.
The B-B bond can be cleaved homolytically to generate boryl radicals or heterolytically to form boryl anions and cations, although the latter is less common. The reactivity is often facilitated by transition metal catalysts, bases, or photochemical activation. The 1,3-propanediol (B51772) backbone of the dioxaborinane ring provides stability to the resulting boryl species compared to other diboron (B99234) compounds.
Boron-Boron Bond Heterolysis and Related Transformations
The heterolytic cleavage of the B-B bond in this compound is a key step in many reactions, leading to the formation of nucleophilic boryl species. This process is typically promoted by a base, which attacks one of the boron atoms, inducing the cleavage of the B-B bond and generating a boryl anion.
Recent studies have also explored the formation of more complex boron-containing anions. For instance, the reaction of this compound with specific organometallic reagents can lead to the formation of triboronates, which are triboron anions. These species have demonstrated unique reactivity, such as in the synthesis of unsymmetrical 1,1-diborylalkanes through copper-catalyzed boron-addition to diazo compounds.
Cross-Coupling Reaction Pathways with Organic Halides
This compound is a key reagent in Miyaura borylation, a type of cross-coupling reaction that synthesizes boronate esters from organic halides and a diboron compound. This reaction is typically catalyzed by a palladium complex. The generally accepted mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent, and concluding with reductive elimination to yield the borylated product and regenerate the catalyst.
The choice of ligands on the palladium catalyst and the base used are crucial for the efficiency of the reaction. The reaction is versatile, accommodating a wide range of organic halides (aryl, vinyl, and alkyl) and functional groups.
Borylation Reaction Mechanisms
This compound is employed in a diverse array of borylation reactions, each with distinct mechanistic pathways.
C-H Borylation: This reaction introduces a boryl group directly onto a C-H bond, a highly sought-after transformation for functionalizing unactivated hydrocarbons. Iridium-catalyzed C-H borylation is a prominent example. The mechanism is thought to involve the oxidative addition of the C-H bond to the iridium center, followed by reaction with the diboron reagent and reductive elimination of the borylated product.
Alkene and Alkyne Diboration: In the presence of a suitable transition metal catalyst, typically platinum or palladium, this compound adds across the π-system of alkenes and alkynes. This process, known as diboration, results in the formation of 1,2-diborylated alkanes or alkenes, respectively. The mechanism generally proceeds through the oxidative addition of the B-B bond to the metal center, followed by coordination of the unsaturated substrate and subsequent migratory insertion and reductive elimination.
Metal-Free Borylation: While less common, metal-free borylation methods using this compound are emerging. These reactions often rely on activation by strong bases or photochemical methods to induce the cleavage of the B-B bond.
Photocatalyzed Borylation: Visible-light photocatalysis has been successfully applied to borylation reactions using this compound. In these systems, a photocatalyst absorbs light and initiates an electron transfer process, which can lead to the formation of boryl radicals or facilitate the catalytic cycle of a transition metal co-catalyst.
Radical Chemistry Involving this compound
The relatively weak B-B bond of this compound allows for its participation in radical reactions. Homolytic cleavage of the B-B bond, which can be initiated by heat, light, or radical initiators, generates two boryl radicals. These radicals can then engage in various transformations, such as addition to multiple bonds or participation in radical chain processes.
For instance, boryl radicals derived from this compound can add to alkenes and alkynes, and have been implicated in some photocatalyzed borylation reactions.
Enantioselective and Diastereoselective Transformations
The development of stereoselective borylation reactions using this compound is a significant area of research. By employing chiral catalysts, it is possible to achieve high levels of enantioselectivity or diastereoselectivity in the borylation of prochiral substrates.
Enantioselective Borylation: Chiral copper, rhodium, and palladium complexes have been effectively used to catalyze the enantioselective borylation of various substrates, including alkenes and α,β-unsaturated carbonyl compounds, with this compound. The chiral ligands on the metal center control the stereochemical outcome of the reaction.
Diastereoselective Borylation: Substrate control can also be exploited to achieve diastereoselective borylations. The inherent stereochemistry of the starting material can direct the incoming boryl group to a specific face of the molecule, leading to the preferential formation of one diastereomer.
Applications in Advanced Organic Synthesis
Formation of Carbon-Carbon Bonds
2,2'-Bi-1,3,2-dioxaborinane is instrumental in the formation of carbon-carbon bonds, primarily through a two-step sequence involving its reaction products. The initial step is not a direct C-C bond formation but rather the synthesis of vicinal bis(boronate) compounds, which are versatile intermediates. illinois.edu These organoboronate esters are then used as coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon single bonds. libretexts.orgharvard.edu
Diboration of an Alkene: An alkene is treated with this compound in the presence of a suitable catalyst. This adds two boronate groups across the double bond, creating a 1,2-bis(boronic ester). illinois.edu
Suzuki-Miyaura Cross-Coupling: The resulting organoboronate ester is then reacted with an organohalide (e.g., aryl or vinyl halide) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This step forms a new C-C bond between the carbon atom previously attached to boron and the carbon atom of the organohalide. harvard.edu
The differential reactivity of the primary and secondary boronate groups installed on a terminal alkene can be exploited for selective, sequential functionalization, allowing for the controlled construction of complex molecules. illinois.edu
Table 1: Two-Step Strategy for C-C Bond Formation
| Step | Reaction | Reagents | Product | Application |
|---|---|---|---|---|
| 1 | Alkene Diboration | Alkene, this compound, Catalyst (e.g., Pt or Rh complex) | 1,2-Bis(boronic ester) | Synthesis of Organoboron Intermediate |
| 2 | Suzuki-Miyaura Coupling | 1,2-Bis(boronic ester), Organohalide, Palladium Catalyst, Base | C-C Coupled Product | Carbon-Carbon Bond Formation |
Synthesis of Organoboronic Esters and Boronic Acids
The most direct and well-documented application of this compound is in the synthesis of organoboronic esters through the catalytic diboration of alkenes. sigmaaldrich.com This reaction provides an efficient route to 1,2-bis(boronate) compounds, which are valuable synthetic building blocks. illinois.edu The process is often rendered enantioselective by using chiral catalysts, yielding chiral products from simple, achiral starting materials. nih.gov
Research by the laboratory of James Morken has shown that this compound is an effective reagent for the enantioselective diboration of alkenes when utilized with specific catalytic systems. sigmaaldrich.comsigmaaldrich.com These systems include rhodium(I) complexes with chiral ligands and carbohydrate-derived catalysts co-catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.govsigmaaldrich.com Platinum complexes featuring TADDOL-derived ligands have also been employed successfully for the enantioselective diboration of terminal alkenes, though often with other diboron (B99234) reagents like bis(pinacolato)diboron (B136004). illinois.eduwashington.edu The resulting organoboronic esters can subsequently be hydrolyzed under appropriate conditions to yield the corresponding boronic acids.
Table 2: Catalytic Systems for Alkene Diboration with this compound (B₂(pro)₂)
| Catalyst System | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| Rhodium(I) complexes with chiral ligands | Simple Alkenes | Provides enantiomerically enriched dimetalated intermediates. | nih.gov |
Reagents for Hindered Ortho-Substituted Arylboronic Acids
The synthesis of sterically hindered biaryl compounds via Suzuki-Miyaura coupling is a significant challenge in organic chemistry, often limited by the difficulty in preparing the required sterically hindered boronic acids, particularly those with ortho-substituents. researchgate.net While various methods have been developed to synthesize these valuable reagents, the specific use of this compound for the efficient synthesis of hindered ortho-substituted arylboronic acids is not prominently documented in available research. Alternative procedures have been developed for this purpose, such as using different esters of boronic acids with tripotassium phosphate (B84403) in dimethylformamide to mitigate hydrolytic deboronation. researchgate.net
Utilization in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their ability to rapidly generate molecular complexity from simple precursors. However, based on available scientific literature, the specific utilization of this compound as a reactant or reagent in multi-component reactions has not been described.
Applications in Materials Science and Polymer Chemistry
Design and Synthesis of Boron-Containing Polymeric Materials
The integration of boron into polymer structures can impart unique chemical and physical properties. researchgate.net Derivatives of 2,2'-Bi-1,3,2-dioxaborinane serve as valuable reagents in the creation of these specialized polymers. chemimpex.com These compounds can be used to synthesize polymers where boron is a key component of the main chain or a functional side group. researchgate.netacs.org The versatile chemistry of polymers containing boronic acid and boronate esters has led to significant applications in areas such as dynamic materials and chemical sensing. researchgate.net
The synthesis of these polymers can be achieved through various routes, including coupling reactions and dehydration condensation. acs.org For instance, borinic acid copolymers have been prepared by reacting aryldibromoboranes with a stannylated polystyrene random copolymer. researchgate.net Another approach involves the synthesis of fluorinated borinate ester copolymers which can form responsive gels. researchgate.net Furthermore, porous polymers that incorporate boron have been developed, exhibiting high specific surface areas and unique Lewis acid centers. mdpi.com These boron-containing conjugated porous polymers are synthesized from building blocks like tetraphenylborate (B1193919) and have applications in optoelectronics and catalysis. mdpi.com The inclusion of the N→B dative bond in some of these polymer backbones is a strategy used to enhance stability and create materials suitable for optoelectronic and heat-resistant applications. acs.org
Fabrication of Advanced Electronic and Optoelectronic Materials
Boron-containing materials are crucial in the field of electronics, particularly in the fabrication of semiconductors and optoelectronic devices. americanelements.com Boron is a well-established p-type dopant for silicon and germanium semiconductors. google.comnist.gov The introduction of boron into a semiconductor crystal lattice creates "holes" that increase electrical conductivity. researchgate.net Derivatives of this compound, such as Bis(hexylene glycolato)diboron, are listed as materials for electronics and semiconductors, indicating their role as boron sources. americanelements.com
One method for doping semiconductors involves the vapor phase transport of boron compounds onto the semiconductor surface at high temperatures, typically between 700°C and 1200°C. google.com Rigid, glass-ceramic bodies containing B₂O₃ have been used as a solid source for this process. google.com Diboron (B99234) compounds like this compound derivatives represent potential precursors for such doping processes or for the creation of boron-rich thin films.
In the realm of optoelectronics, boron-containing conjugated polymers exhibit valuable physical properties, including strong photoluminescence and intramolecular charge transfer. mdpi.com These characteristics make them promising candidates for use in luminescent organic devices. mdpi.com The synthesis of polymers containing conjugated boron heterocycles is a key area of research for developing these advanced materials. researchgate.net
Role in Radical Polymerization Processes
A significant application of this compound derivatives is in radical polymerization, a fundamental process for producing a wide array of polymers. rsc.orgwikipedia.org Traditionally, two-component (2K) redox-initiated radical polymerization systems rely on potentially hazardous amines and thermally unstable peroxides. rsc.orgresearchgate.net Recent research has developed a novel amine- and peroxide-free 2K radical polymerization system that utilizes diboranes with labile boron-boron bonds. rsc.orgresearchgate.net
This innovative system uses a combination of a diborane (B8814927) compound, such as a derivative of this compound, and a copper complex that catalyzes the cleavage of the B-B bond to generate radicals. rsc.org This process serves as a highly efficient initiation system for the polymerization of common industrial monomers like methacrylates at room temperature. acs.orgrsc.org The reaction demonstrates high reactivity, with polymerization times ranging from under a minute to 15 minutes, influenced by the steric and electrochemical properties of the specific diborane and copper salt used. researchgate.net
The resulting polymer networks exhibit highly homogeneous structures. rsc.org Furthermore, the properties of the final polymer are strongly influenced by the specific radical polymerization system (RPS) used, allowing for thermal post-curing that can achieve high glass transition temperatures (T_g) exceeding 150 °C. rsc.orgsigmaaldrich.com
| Diborane Compound | Systematic Name | Polymerization Time (t_gel) | Peak Temperature (°C) |
|---|---|---|---|
| B5-1 | 4,4,4′,4′,5,5,5′,5′-Octamethyl-2,2′-bi-1,3,2-dioxaborolan | < 1 min | ~105 |
| B6-1 | 5,5,5′,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborinane | ~1 min | ~100 |
| B6-2 | (Not specified in source) | ~5 min | ~60 |
| B6-3 | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi(1,3,2-dioxaborinane) | ~15 min | ~35 |
Chemical Modification and Surface Functionalization of Materials
The ability to chemically modify the surfaces of materials is critical for tailoring their properties for specific applications, such as improving adhesion, biocompatibility, or catalytic activity. nih.govkit.edu Boronic acid derivatives, including esters like this compound, are effective reagents for surface functionalization. wiley-vch.de The trivalent boron atom in these compounds possesses a vacant p-orbital, making it a Lewis acid capable of forming coordinate bonds. wiley-vch.de
Surface functionalization can be achieved by reacting the boronic ester with hydroxyl groups present on the surface of various substrates, such as metal oxides or polymers. nih.gov This process can graft the boron-containing molecule onto the surface, altering its chemical characteristics. mdpi.commdpi.com For example, the surface of silicon oxide nanoparticles (SiO₂-NPs) can be functionalized to improve their dispersion and stability for various applications. mdpi.com The introduction of functional groups onto a material's surface can act as active sites for further molecular grafting or to impart specific properties. mdpi.com The use of organoboron compounds in click chemistry also provides a powerful tool for the chemical modification of molecules and material surfaces. tcichemicals.com This approach allows for the precise and efficient coupling of different molecular entities, enabling the creation of highly complex and functionalized materials. beilstein-journals.org
Coordination Chemistry and Ligand Design with 2,2 Bi 1,3,2 Dioxaborinane Scaffolds
Metal-Diboron Complexation and Structural Characterization
The interaction of diboron(4) compounds, such as 2,2'-Bi-1,3,2-dioxaborinane and its substituted analogues, with metal centers has led to the synthesis of a variety of structurally interesting and reactive complexes. These complexes are crucial intermediates in many catalytic borylation reactions.
Reaction of the substituted diboron (B99234) compound 4,4,4′,4′,6,6′-hexamethyl-2,2′-bi(1,3,2-dioxaborinane) (B2hex2) with a mononuclear organomagnesium complex, [{BDI}Mg(n-Bu)] (where BDI = HC{(Me)CN-2,6-i-Pr2C6H3}2), results in the formation of a B(sp2)–B(sp3) diborane (B8814927) anion, [(hex)BB(n-Bu)(hex)]−. rsc.org This anion is analogous to those formed from the reaction of bis(pinacolato)diboron (B136004) (B2pin2) with similar organometallic reagents. rsc.org Subsequent treatment of this magnesium-diborane complex with 4-dimethylaminopyridine (B28879) leads to the displacement of the alkylborane and the formation of a magnesium boryl derivative featuring a terminal Mg–B bond with a bond length of 2.319(3) Å. rsc.org This demonstrates a general method for the heterolysis of the B–B bond to generate boryl anions. rsc.org
In a different study, the reaction of [(CpMo)2(μ-Cl)2B2H6] with carbon monoxide was found to produce [{CpMo(CO)2}2{μ-η2:η2-B2H4}], a bimetallic diborane(4) (B1213185) complex. nih.gov This complex is the first of its kind to exhibit a singly bridged Cs structure and is considered an analogue of the Cotton dimolybdenum-alkyne complex. nih.gov
The structural characterization of these metal-diboron complexes is typically achieved through single-crystal X-ray diffraction and NMR spectroscopy. For instance, the structure of the magnesium boryl derivative was confirmed by X-ray diffraction, which clearly showed the terminal Mg-B interaction. rsc.org
Table 1: Selected Metal-Diboron Complexation Reactions and Structural Data
| Diboron Reagent | Metal Precursor | Resulting Complex Type | Key Structural Feature | Reference |
| 4,4,4′,4′,6,6′-hexamethyl-2,2′-bi(1,3,2-dioxaborinane) (B2hex2) | [{BDI}Mg(n-Bu)] | Magnesium boryl | Terminal Mg–B bond (2.319(3) Å) | rsc.org |
| Diborane(6) (in precursor) | [(Cp*Mo)2(μ-Cl)2B2H6] + CO | Bimetallic diborane(4) | Singly bridged Cs structure | nih.gov |
Tuning Reactivity through Ligand Modification
The reactivity of metal complexes containing diboron ligands can be finely tuned by modifying the ligand scaffold. This includes altering the steric and electronic properties of the dioxaborinane rings. While specific studies on modifying the parent this compound are limited, the principles can be understood from studies on related diboron compounds.
The use of N-heterocyclic carbenes (NHCs) as ancillary ligands in transition metal catalysis has become widespread due to their strong σ-donating ability and steric tunability. scripps.edusigmaaldrich.com These properties can be harnessed to influence the reactivity of metal-diboron complexes. For example, the electronic nature of the NHC ligand can be altered by changing the substituents on the imidazole (B134444) ring, which in turn can affect the stability and catalytic activity of the resulting metal complex. scripps.edu
In the context of bismuth catalysis, the modification of diarylsulfone ligands was shown to be crucial in developing an optimal Bi(III) catalyst for the synthesis of (hetero)aryl sulfonyl fluorides. nih.gov This highlights the general principle that ligand design is a powerful tool for controlling the outcome of catalytic reactions.
The choice of the diol used to create the dioxaborinane ring also has a significant impact on the properties and reactivity of the diboron reagent. For example, bis(pinacolato)diboron (B2pin2) and bis(neopentyl glycolato)diboron (B2neop2) are two of the most commonly used diboron(4) compounds, and their different steric and electronic properties, derived from the pinacol (B44631) and neopentyl glycol scaffolds respectively, lead to differences in their reactivity in catalytic borylation reactions. acs.org
Catalytic Systems Involving this compound Ligands
Diboron compounds, including derivatives of this compound, are key reagents in a variety of catalytic transformations, most notably in C-B bond formation reactions. guidechem.com These reactions provide access to organoboron compounds, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. acs.org
The compound bis(2,4-dimethylpentane-2,4-glycolato)diboron, a derivative of this compound, is known to be an effective catalyst in cross-coupling and polymerization reactions, exhibiting high activity and selectivity. guidechem.com
Ruthenium complexes have been shown to catalyze the deethenative borylation of silanols and alcohols using 2-vinyl-1,3,2-dioxaborinane. acs.org This reaction provides a novel route to the formation of borasiloxanes and boryl ethers. The selectivity of the reaction can be controlled by the choice of the ruthenium catalyst. acs.org
Furthermore, insulated π-conjugated 2,2'-bipyridine (B1663995) ligands have been shown to enhance the performance of transition metal complexes in both luminescence and catalysis. rsc.org This concept of ligand insulation to improve catalytic properties could potentially be applied to this compound scaffolds to develop more robust and efficient catalytic systems.
Table 2: Catalytic Applications of this compound Derivatives
| Diboron Compound/Derivative | Catalyst System | Reaction Type | Product | Reference |
| bis(2,4-dimethylpentane-2,4-glycolato)diboron | Not specified | Cross-coupling, Polymerization | Various organic products | guidechem.com |
| 2-vinyl-1,3,2-dioxaborinane | [RuHCl(CO)(PPh3)3] | Deethenative borylation of silanols/alcohols | Borasiloxanes, Boryl ethers | acs.org |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,2'-Bi-1,3,2-dioxaborinane and its substituted analogues. rsc.org ¹H, ¹³C, and ¹¹B NMR are routinely employed to provide detailed information about the chemical environment of the hydrogen, carbon, and boron atoms within the molecule. rsc.org
¹H NMR: The proton NMR spectrum of the parent compound, this compound, is characterized by signals corresponding to the protons on the dioxaborinane rings. For substituted derivatives, additional signals provide information on the nature and position of the substituents. For instance, in 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane, the ¹H NMR spectrum in CDCl₃ shows a singlet at 3.59 ppm for the eight methylene (B1212753) protons and a singlet at 0.94 ppm for the twelve methyl protons. msu.eduacs.org
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane, the carbon-13 spectrum in CDCl₃ reveals signals at 71.6 ppm (Cq), 31.8 ppm (CH₂), and 22.2 ppm (CH₃). msu.eduacs.org The absence of certain signals, such as the carbon atom directly bonded to boron, is a common observation in the NMR of organoboron compounds. rsc.org
¹¹B NMR: ¹¹B NMR is particularly informative for characterizing boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination environment. For this compound derivatives, the ¹¹B NMR spectrum typically shows a single resonance, indicating the equivalence of the two boron atoms. The chemical shift for 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane is observed at approximately 27.76 ppm in CDCl₃, which is characteristic of a trigonal planar boron center. msu.eduacs.org In contrast, the formation of a tetrahedral boron center, for instance through the coordination of a nitrogen-donor ligand, results in a significant upfield shift in the ¹¹B NMR spectrum. researchgate.net
¹⁹F NMR: While not applicable to the parent compound, ¹⁹F NMR would be a crucial tool for characterizing fluorinated derivatives of this compound.
Below is a table summarizing the NMR data for a representative derivative, 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane.
| Nucleus | Chemical Shift (ppm) | Solvent | Multiplicity | Assignment |
| ¹H | 3.59 | CDCl₃ | singlet | -CH₂- |
| ¹H | 0.94 | CDCl₃ | singlet | -CH₃ |
| ¹³C | 71.6 | CDCl₃ | C (quaternary) | |
| ¹³C | 31.8 | CDCl₃ | -CH₂- | |
| ¹³C | 22.2 | CDCl₃ | -CH₃ | |
| ¹¹B | 27.76 | CDCl₃ | B |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups and vibrational modes within the this compound structure. The IR spectrum provides information on the stretching and bending vibrations of the bonds present in the molecule. researchgate.net For instance, in a related compound, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline, characteristic IR absorption bands are observed for N-H, C-H, and B-O stretching vibrations. rsc.org The IR spectrum of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol shows prominent peaks at 3384 cm⁻¹ (O-H stretch), 2978 cm⁻¹ (C-H stretch), 1608 cm⁻¹, and a series of bands between 1333 cm⁻¹ and 1070 cm⁻¹ which can be attributed to B-O and C-O stretching vibrations. rsc.org
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. libretexts.orgelte.humsu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. elte.hu The UV-Vis spectrum of a molecule containing chromophores, such as aromatic rings attached to the dioxaborinane system, can provide information about conjugation and electronic structure. For example, the interaction of a diboron (B99234) compound with other species in solution can be monitored by changes in the UV-Vis spectrum over time. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgwikipedia.org While this compound itself is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy becomes relevant when studying its radical cations or its interactions with paramagnetic species like transition metal complexes. wpmucdn.com The one-electron oxidation of certain diboron compounds can lead to the formation of radical cations that are EPR active. acs.org EPR can provide valuable information about the electronic structure and environment of the unpaired electron in these species. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and large molecules. It can be used to identify the molecular ion of this compound derivatives and their fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the mass-to-charge ratio of an ion, which allows for the unambiguous determination of the elemental formula of a compound. acs.org For example, the HRMS (ESI+) of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline shows a peak for the protonated molecule [M+H]⁺ with a calculated mass of 206.1352 and a found mass of 206.1343, confirming its elemental composition. rsc.org Similarly, for 4,4′-Diethyl-2,2′-bi(1,3,2-dioxaborolane), the calculated mass for the molecular ion [M]⁺ is 170.0922, with a found value of 170.0664. msu.edu
Chromatographic and Other Analytical Methods
Gas Chromatography-Flame Ionization Detector (GC-FID): Gas chromatography is a technique used to separate and analyze volatile compounds. kit.edu When coupled with a flame ionization detector (FID), it can be used to determine the purity of this compound and its derivatives. rsc.org For instance, a purity of greater than 98.0% (GC) has been reported for Bis(neopentyl glycolato)diboron. tcichemicals.com GC can also be coupled with mass spectrometry (GC-MS) for the identification of the separated components. acs.orgeurl-pesticides.eu
Computational and Theoretical Investigations of 2,2 Bi 1,3,2 Dioxaborinane
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like 2,2'-Bi-1,3,2-dioxaborinane. jmchemsci.comq-chem.com DFT has gained widespread use due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. q-chem.com These calculations can predict molecular geometries, vibrational frequencies, and thermodynamic parameters. mdpi.com For instance, DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set like 6-311++G(d,p), are commonly used to optimize molecular structures and calculate properties. jmchemsci.commdpi.com
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, also play a role in the theoretical study of such compounds, providing a rigorous quantum mechanical description of the molecular system. jmchemsci.com These methods, while often more computationally intensive than DFT, can offer benchmark-quality data for comparison. For example, theoretical studies on related diboron (B99234) compounds like diborane(4) (B1213185) (B₂H₄) have utilized computational methods to determine the relative stabilities of different conformations. acs.org
The table below provides an overview of commonly used quantum chemical methods and their applications in studying compounds like this compound.
| Computational Method | Typical Application | Key Information Obtained |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. jmchemsci.comq-chem.com | Optimized molecular geometry, electronic energies, HOMO-LUMO gap, molecular electrostatic potential. jmchemsci.com |
| Ab Initio (e.g., HF, MP2) | High-accuracy energy calculations, calibration of DFT results. jmchemsci.comnih.gov | Ground state energies, electron correlation effects, refined structural parameters. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. scirp.org | Excitation energies, oscillator strengths, UV-Vis spectra simulation. scirp.org |
Prediction and Analysis of Bond Energies (e.g., Boron-Boron Homolytic Bond Dissociation Enthalpies)
Bond dissociation energy (BDE), also referred to as bond dissociation enthalpy, is a fundamental measure of the strength of a chemical bond. wikipedia.orgkhanacademy.org It represents the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. khanacademy.org For this compound, the boron-boron (B-B) bond is of particular interest. Computational methods can be employed to predict the B-B homolytic bond dissociation enthalpy, providing insights into the stability and reactivity of the molecule.
The BDE can be calculated as the difference between the sum of the enthalpies of formation of the resulting radicals and the enthalpy of formation of the parent molecule. ustc.edu.cn These enthalpies can be determined using quantum chemical calculations. The strength of the B-B bond can be influenced by the nature of the substituents on the boron atoms.
The following table shows representative bond dissociation energies for various C-H bonds, illustrating the type of data that can be obtained computationally.
| Bond | Bond Dissociation Energy (kcal/mol) |
| D(CH₃−H) | 105 |
| D(CH₂−H) | 110 |
| D(CH−H) | 101 |
| D(C−H) | 81 |
Data sourced from a general chemistry resource and is illustrative of BDE values. wikipedia.org
Electronic Structure and Molecular Orbital Analysis (e.g., Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbitals, HOMO/LUMO)
Understanding the electronic structure of this compound is crucial for explaining its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of bonding and allows for the investigation of charge transfer and delocalization effects. uni-muenchen.denumberanalytics.com NBO analysis can reveal the nature of the orbitals involved in bonding, such as the composition of the B-B sigma bond, and quantify the extent of any intramolecular interactions. scirp.org
Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the reactivity of a molecule. jmchemsci.com The energy and spatial distribution of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is also a measure of the molecule's kinetic stability. jmchemsci.com For instance, in related diboron compounds, the HOMO might be localized on the B-B bond, while the LUMO could be associated with the p-orbitals on the boron atoms, influencing their role in reactions.
| Analysis Method | Information Gained |
| Natural Bond Orbital (NBO) | Lewis structure, charge distribution, bond character, intramolecular interactions. uni-muenchen.denumberanalytics.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | Reactivity prediction, kinetic stability, electronic transition properties. jmchemsci.com |
| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions, prediction of non-covalent interactions. ijcce.ac.ir |
Characterization of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, NCIPLOT, Quantum Theory of Atoms in Molecules (QTAIM) analysis)
In the solid state, the crystal packing of this compound is governed by non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. mdpi.comscirp.org By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds and van der Waals forces. najah.edumdpi.com The corresponding 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to further characterize the nature of these interactions by analyzing the topology of the electron density. mdpi.com The presence of a bond critical point between two atoms is indicative of an interaction. The properties at this critical point, such as the electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (non-covalent) interactions. mdpi.com
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound. grnjournal.usnumberanalytics.com By calculating the potential energy surface (PES) for a reaction, researchers can identify transition states, intermediates, and products, and determine the activation energies associated with each step. numberanalytics.com This information is crucial for understanding the kinetics and thermodynamics of a reaction and for elucidating the role of catalysts.
For example, computational studies can be used to model the stepwise process of a reaction, providing a detailed picture of the molecular transformations that occur. numberanalytics.com DFT calculations are frequently employed to map out reaction pathways and to understand the influence of factors such as solvent and substituents on the reaction outcome. numberanalytics.com In the context of catalysis, computational modeling can help to design more efficient catalytic systems by providing insights into the catalytic cycle.
Conformational Analysis and Stereochemical Prediction
The six-membered 1,3,2-dioxaborinane rings in this compound can adopt different conformations, such as chair and boat forms. mdpi.com Conformational analysis is the study of the energetics of these different spatial arrangements. libretexts.org Computational methods can be used to determine the relative stabilities of different conformers and the energy barriers for their interconversion. mdpi.comlibretexts.org This is important as the conformation of the molecule can influence its reactivity and stereochemical outcome in reactions. libretexts.org For instance, theoretical calculations on related 1,3,2-dioxaborinanes have been used to investigate their conformational equilibria. mdpi.com The principles of conformational analysis, such as considering steric and stereoelectronic effects, can be applied to predict the most stable conformation of this compound. libretexts.orgimperial.ac.uk
Emerging Research Frontiers and Future Prospects
Expanding the Scope of Borylation Chemistry
The introduction of boron-containing functional groups into organic molecules, a process known as borylation, is a cornerstone of modern synthetic chemistry. Traditionally reliant on transition metal catalysts, recent research has focused on developing more sustainable and cost-effective methods, namely metal-free and photocatalyzed borylation reactions.
Metal-Free Borylation: A significant advancement in the field is the development of metal-free borylation reactions. These methods often utilize strong organic bases or photochemical activation to facilitate the borylation of various substrates. For instance, metal-free radical borylation of alkyl and aryl iodides with bis(catecholato)diboron (B79384) has been demonstrated under mild conditions. nih.gov This approach offers high functional group tolerance and a broad substrate scope, providing a valuable alternative to metal-catalyzed methods. nih.gov The mechanism of these reactions is fundamentally different from traditional systems, proceeding through direct activation of the diboron (B99234) reagent by organic bases.
Photocatalyzed Borylation: Photocatalysis has emerged as a powerful tool for driving chemical reactions with visible light, offering a green and sustainable alternative to traditional methods that often require harsh conditions. nih.gov Photocatalyzed borylation reactions have been successfully applied to a variety of substrates, including aryl halides and diazonium salts. rsc.orgresearchgate.net For example, water-soluble quantum dots have been employed as photocatalysts for the borylation of diazonium salts in the presence of water, a challenging transformation due to the sensitivity of the reagents. rsc.orgrsc.org This method demonstrates the potential for carrying out borylation reactions in environmentally benign solvents. Furthermore, copper complexes have been shown to be effective photocatalysts for the borylation of aryl, heteroaryl, vinyl, and alkyl halides under blue light irradiation. researchgate.net Recent studies have also explored the use of novel 21-thiaporphyrins as metal-free photocatalysts for C-N borylation, highlighting the continuous search for more efficient and sustainable catalytic systems. nih.gov
Development of Novel Catalytic and Reagent Systems
The efficiency and selectivity of borylation reactions are highly dependent on the catalyst and the diboron reagent used. Consequently, a significant area of research is dedicated to the development of new and improved catalytic and reagent systems.
Novel Catalytic Systems: While metal-free methods are gaining traction, transition metal catalysis remains a dominant force in borylation chemistry. Research in this area focuses on developing catalysts that are more active, selective, and robust. Iridium-catalyzed C-H borylation has become a particularly powerful tool for the direct functionalization of arenes. researchgate.net For instance, iridium complexes have been used for the para-selective borylation of arenes, a challenging transformation due to the inherent reactivity of other positions on the aromatic ring. researchgate.net Nickel-catalyzed borylation of aryl halides has also been explored as a more cost-effective alternative to palladium-based systems. acs.org The development of cobalt catalysts for cycloaddition reactions further showcases the versatility of first-row transition metals in boron chemistry. jku.at Copper-based catalysts derived from salen-type ligands have also been synthesized and utilized in cycloaddition and coupling reactions. rsc.org
Novel Reagent Systems: The structure of the diboron reagent itself plays a crucial role in its reactivity and selectivity. While bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly used reagent, other diboron compounds, including derivatives of 2,2'-Bi-1,3,2-dioxaborinane, offer unique advantages. For example, 4,4,4',4',6,6,6',6'-octamethyl-2,2'-bi(1,3,2-dioxaborinane) has been used in iridium-catalyzed borylation reactions. researchgate.netjku.at The steric and electronic properties of the diol backbone of the diboron reagent can be tuned to achieve specific outcomes in a reaction. This has led to the development of a range of diboron reagents with varying reactivity profiles, allowing chemists to select the optimal reagent for a particular transformation. acs.org
Integration into Advanced Functional Materials and Devices
The unique electronic properties of organoboron compounds make them attractive building blocks for the development of advanced functional materials. The integration of this compound and its derivatives into polymers, organic light-emitting diodes (OLEDs), and other electronic devices is an active area of research.
The incorporation of boron atoms into a material's structure can significantly influence its charge transport properties. This has led to the exploration of boron-containing compounds in the development of organic semiconductors and materials for OLEDs. acs.org For example, polyfluorinated biphenyls, which can be synthesized using boronic esters derived from this compound, are being investigated for their potential in liquid crystal displays and organic electronics. acs.org The tunable nature of the boron center allows for the fine-tuning of the electronic and photophysical properties of these materials.
Advanced Applications in Chemical Biology and Drug Discovery
The application of boron-containing compounds is not limited to materials science; they are also making significant inroads into the fields of chemical biology and drug discovery. The ability of the boron atom to form stable complexes with biological molecules makes it a valuable tool for developing new therapeutic agents and chemical probes.
Boron-Containing Pharmaceuticals: The electrophilic nature of the boron atom allows it to interact with nucleophilic residues in proteins, making boronic acids and their esters attractive candidates for enzyme inhibitors. nih.gov A notable example is the proteasome inhibitor Velcade® (bortezomib), a dipeptide boronic acid used in cancer therapy. nih.gov The development of new boron-containing compounds for medicinal applications is an active area of research, with a focus on creating molecules with improved efficacy and reduced side effects. nih.gov Derivatives of this compound can serve as versatile building blocks in the synthesis of these complex boron-containing pharmaceuticals. lookchem.comlookchem.com
Chemical Modification and Probes: Beyond their direct therapeutic applications, boron-containing compounds are also used as chemical probes to study biological processes. Their ability to form reversible covalent bonds with diols can be exploited to develop sensors for carbohydrates and other biologically important molecules. The unique reactivity of the boron center also allows for the chemical modification of biomolecules, enabling the study of their structure and function.
Methodological Advancements in Computational Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting the properties of new molecules, and guiding the design of new experiments. In the context of this compound and related compounds, computational studies have been instrumental in advancing our understanding of their reactivity and in the development of new catalytic systems.
Density Functional Theory (DFT) calculations have been widely used to elucidate the mechanisms of borylation reactions. nih.govresearchgate.net These studies have provided detailed information about the transition states and intermediates involved in both metal-catalyzed and metal-free borylation processes. For example, computational studies have been used to understand the mechanism of palladium-catalyzed borylation of aryl halides and have supported a σ-bond metathesis pathway. researchgate.net These theoretical insights are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. Furthermore, computational methods are being used to predict the electronic and steric properties of different diboron reagents, aiding in the selection of the most appropriate reagent for a specific application. doi.org
Interactive Data Table: Properties of Borylation Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 13826-25-0 sigmaaldrich.com | C₆H₁₂B₂O₄ sigmaaldrich.com | 169.78 sigmaaldrich.com |
| 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi(1,3,2-dioxaborinane) | 230299-46-4 | C₁₄H₂₈B₂O₄ | 281.99 |
| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 |
| Bis(catecholato)diboron | 4513-96-6 | C₁₂H₈B₂O₄ | 237.82 |
Q & A
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining regioselectivity?
- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce exothermic risks. Use process analytical technology (PAT) for real-time monitoring of intermediate formation. Optimize solvent systems (e.g., switch from THF to 2-MeTHF) to improve solubility and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
